molecular formula C12H12FN3 B8294219 (2'-Fluoro-3-methyl-2,4'-bipyridin-5-yl)methanamine

(2'-Fluoro-3-methyl-2,4'-bipyridin-5-yl)methanamine

Cat. No. B8294219
M. Wt: 217.24 g/mol
InChI Key: VDDDFBMJPJDELD-UHFFFAOYSA-N
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Patent
US09181235B2

Procedure details

To a mixture of (2′-fluoro-3-methyl-2,4′-bipyridin-5-yl)methanamine 66-1 (65 mg, 0.30 mmol) in dioxane (0.6 mL) and H2O (0.2 mL) was added a few drops of aqueous concentrated HCl solution. The mixture was stirred at 90° C. for 10 hours, and then concentrated to dryness by rotary evaporation to give 4-(5-(aminomethyl)-3-methylpyridin-2-yl)pyridin-2(1H)-one 66-2 as yellow solid.
Quantity
65 mg
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Name
Quantity
0.2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[C:6]([C:8]2[C:13]([CH3:14])=[CH:12][C:11]([CH2:15][NH2:16])=[CH:10][N:9]=2)[CH:5]=[CH:4][N:3]=1.[O:17]1CCOCC1>O.Cl>[NH2:16][CH2:15][C:11]1[CH:12]=[C:13]([CH3:14])[C:8]([C:6]2[CH:5]=[CH:4][NH:3][C:2](=[O:17])[CH:7]=2)=[N:9][CH:10]=1

Inputs

Step One
Name
Quantity
65 mg
Type
reactant
Smiles
FC1=NC=CC(=C1)C1=NC=C(C=C1C)CN
Name
Quantity
0.6 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
0.2 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 90° C. for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness by rotary evaporation

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
NCC=1C=C(C(=NC1)C1=CC(NC=C1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.